molecular formula C22H46N6O10 B12786194 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol CAS No. 68092-64-8

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol

Katalognummer: B12786194
CAS-Nummer: 68092-64-8
Molekulargewicht: 554.6 g/mol
InChI-Schlüssel: SRDJZOPOOIULOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol: is a complex organic compound with significant applications in various fields. The compound is characterized by its triazine core and multiple methoxymethyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic or basic conditions. The process includes multiple steps of methylation and etherification to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of methoxymethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the compound is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and stability of polymers.

Biology

In biological research, it serves as a reagent for the modification of biomolecules, aiding in the study of protein interactions and cellular processes.

Medicine

Industry

In the industrial sector, it is used in the production of coatings, adhesives, and resins, providing enhanced durability and resistance to environmental factors.

Wirkmechanismus

The mechanism of action of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its ability to form stable covalent bonds with various substrates. The methoxymethyl groups facilitate interactions with nucleophiles, leading to the formation of cross-linked networks. These interactions are crucial in its applications as a cross-linking agent and in drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hexamethoxymethylmelamine
  • 2,4,6-tris(bis(methoxymethyl)amino)-1,3,5-triazine

Uniqueness

Compared to similar compounds, 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine exhibits superior cross-linking capabilities and stability. Its unique structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

68092-64-8

Molekularformel

C22H46N6O10

Molekulargewicht

554.6 g/mol

IUPAC-Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C15H30N6O6.C7H16O4/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-9-4-5-11-7-6-10-3-2-8/h7-12H2,1-6H3;8H,2-7H2,1H3

InChI-Schlüssel

SRDJZOPOOIULOW-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCO.COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC

Verwandte CAS-Nummern

68092-64-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.